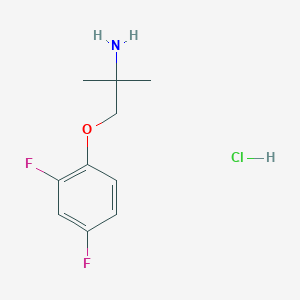
2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluorophenoxy group attached to a dimethyl-ethylamine moiety, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride typically involves the reaction of 2,4-difluorophenol with 1,1-dimethyl-ethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as automated reactors and real-time monitoring systems, helps in optimizing the reaction parameters and scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenoxy group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenoxy oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride involves its interaction with specific molecular targets. The difluorophenoxy group is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate their mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,4-Dichlorophenoxyacetic acid
- 2,4-Difluorophenoxyacetic acid
- 2,4-Difluorophenoxypropionic acid
Uniqueness
What sets 2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride apart from these similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. Its difluorophenoxy group, combined with the dimethyl-ethylamine moiety, offers a unique profile that makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14ClF2NO |
|---|---|
Molecular Weight |
237.67 g/mol |
IUPAC Name |
1-(2,4-difluorophenoxy)-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-10(2,13)6-14-9-4-3-7(11)5-8(9)12;/h3-5H,6,13H2,1-2H3;1H |
InChI Key |
BFLMCUJTDLEFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=C(C=C(C=C1)F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















